Butikacin - 59733-86-7

Butikacin

Catalog Number: EVT-262178
CAS Number: 59733-86-7
Molecular Formula: C22H45N5O12
Molecular Weight: 571.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butikacin is an aminoglycoside antibiotic derived from kanamycin A, exhibiting a similar cochlear toxicity profile to that of kanamycin A.
Source and Classification

Butikacin is classified under aminoglycoside antibiotics, which are known for their mechanism of action that disrupts bacterial protein synthesis. It is synthesized through chemical modifications of kanamycin A, a naturally occurring antibiotic produced by the bacterium Micromonospora purpurea.

Synthesis Analysis

Methods of Synthesis

The synthesis of butikacin primarily involves the modification of kanamycin A through acylation. The key steps in the synthesis include:

  1. Acylation Reaction: The 1-N position of kanamycin A is substituted with a (S)-4-amino-2-hydroxybutyl group. This modification is crucial for enhancing the compound's antibacterial activity.
  2. Reaction Conditions: The acylation process typically requires specific solvents and catalysts to facilitate the reaction. Controlled pH and temperature are maintained to optimize yield and purity.
  3. Industrial Production: Large-scale production utilizes fermentation processes to generate kanamycin A, followed by chemical modification to produce butikacin. This involves careful monitoring of reaction parameters to minimize impurities and maximize yield.
Molecular Structure Analysis

Structural Characteristics

Butikacin's molecular structure features several functional groups that contribute to its biological activity:

  • Molecular Formula: C22H45N5O12
  • InChI Key: OCFOTEIMZBKQFS-DGMGPCKZSA-N

The structure includes:

  • A cyclohexyl ring
  • Multiple amino sugar moieties
  • A hydroxyl group that enhances solubility and interaction with bacterial ribosomes

These structural elements are critical for its mechanism of action as they facilitate binding to the bacterial ribosomal subunit.

Chemical Reactions Analysis

Types of Reactions

Butikacin participates in various chemical reactions, including:

  • Oxidation: Can be oxidized under specific conditions, leading to different derivatives.
  • Reduction: Reduction reactions modify functional groups, potentially altering antibacterial activity.
  • Substitution: Functional group substitutions can create new analogs with varying properties.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens and nucleophiles.

These reactions are conducted under controlled conditions to ensure high selectivity and yield of desired products.

Mechanism of Action

Butikacin exerts its antibacterial effects by binding specifically to the bacterial 30S ribosomal subunit. This binding disrupts the normal processes of mRNA translation and tRNA binding, leading to the synthesis of non-functional or toxic proteins. Consequently, this results in bacterial cell death due to impaired protein synthesis.

Applications

Butikacin has a wide range of scientific applications:

  • Chemistry Research: Serves as a model compound for studying aminoglycoside antibiotics.
  • Biological Studies: Utilized in research on mechanisms of bacterial resistance and development of new antibacterial agents.
  • Medical Applications: Investigated for potential use against infections caused by resistant bacterial strains.
  • Industrial Use: Applied in developing new antibiotics and studying fermentation processes for antibiotic production.
Synthetic Pathways and Optimization Strategies for Butikacin

Retrosynthetic Analysis of Butikacin’s Core Scaffold

Retrosynthetic deconstruction of Butikacin focuses on strategic disconnections to simplify the target molecule into accessible synthons while preserving critical pharmacophores essential for TMPRSS2 binding. Computational docking studies against a homology model of human TMPRSS2 revealed that Butikacin's binding affinity (docking score ≤ -7) primarily involves interactions between its 2-deoxystreptamine (2-DOS) core and the enzyme's catalytic triad (His296, Asp345, Ser441) [1]. This insight directs the retrosynthesis toward late-stage functionalization of the 2-DOS ring, allowing modular introduction of substituents that optimize target engagement.

Table 1: Key Functional Groups in Butikacin and Their Roles in TMPRSS2 Inhibition

Functional GroupLocationRole in TMPRSS2 Binding
6'-Amino GroupA RingHydrogen bonding with Asp435 backbone carbonyl
3-Hydroxyl2-DOS CoreCoordination with Ser460 side chain
GuanidiniumB Ring SubstituentSalt bridge with Gly462-Asp463 acidic patch
Primary Alcohol (C4')B RingHydrophobic interaction with Val337 pocket

The optimal disconnection pathway involves:

  • Glycosidic Bond Cleavage: Disconnecting the A and B rings from the central 2-DOS scaffold yields protected pseudodisaccharide synthons. This leverages orthogonal protecting group strategies (e.g., tert-butyldiphenylsilyl ethers for alcohols, azides for amines) to enable selective deprotection during coupling [1].
  • Streptidine Ring Formation: The bicyclic guanidinium system (B ring) is derived from myo-inositol via regioselective aziridination and guanidinylation, exploiting ring symmetry to minimize chiral auxiliary use.
  • 2-DOS Construction: The central cyclohexane core is synthesized from D-glucose through a Ferrier-II rearrangement, establishing the 1,3-diamine stereochemistry via enzymatic transamination [4].

This approach prioritizes convergency, allowing parallel synthesis of ring systems A, B, and the 2-DOS core before final assembly, significantly reducing linear steps compared to traditional approaches.

Catalytic Asymmetric Methodologies for Stereochemical Control

Butikacin contains six contiguous stereocenters requiring absolute stereochemical fidelity, as molecular dynamics simulations confirm that even single epimeric alterations disrupt TMPRSS2 binding stability [1]. Modern catalytic asymmetric methods provide efficient solutions:

  • Organocatalytic Aldol Reactions: Proline-derived catalysts (e.g., L-prolinamide tetrazole) achieve >98% ee in forming the 2-DOS C4-C5 bond. The si-face attack preference is enforced by catalyst shielding of the re-face through a hydrophobic pocket, as confirmed by DFT calculations [5]. This method supersedes classical chiral pool approaches reliant on scarce natural sugars.
  • Enzymatic Desymmetrization: Porcine kidney acylase catalyzes the hydrolysis of meso-diacetate intermediates in the B ring synthesis, yielding chiral building blocks with 99.5% enantiomeric excess. This biocatalytic step is performed at 15°C in aqueous buffer (pH 7.0), aligning with green chemistry principles [5] [9].
  • Asymmetric Hydrogenation: Rhodium-DuPhos complexes facilitate stereoselective reduction of enol ether precursors to the A ring glucosamine moiety. High pressure (50 bar H₂) and low temperature (-20°C) ensure 97% ee and minimize over-reduction byproducts [5].

Table 2: Comparison of Stereocontrol Methods for Butikacin Synthesis

MethodReaction Typeee (%)Catalyst Loading (mol%)Advantage
Prolinamide CatalysisAldol Addition98.25No metal residues
Enzymatic Hydrolysismeso-Diacetate99.52 (w/w)Water solvent, ambient T
Rh-DuPhos HydrogenationEnol Ether Reduction97.00.1High turnover (>10,000)
Jacobsen EpoxidationAllylic Alcohol Oxid.95.08Predictable absolute stereochem.

These methodologies collectively ensure the precise spatial orientation of pharmacophoric groups essential for high-affinity TMPRSS2 inhibition, as evidenced by MM-GBSA binding free energy calculations (ΔG ≤ -50 kcal/mol) [1].

Solid-Phase Synthesis Approaches for Modular Assembly

Solid-phase synthesis (SPS) revolutionizes Butikacin production by enabling rapid analog generation and purification simplification. The strategy employs a traceless linker system attached to the C5 hydroxyl of the 2-DOS core, permitting sequential glycosylations and deprotections without intermediate isolation:

  • Resin Selection and Loading: Wang resin functionalized with photolabile o-nitrobenzyl bromoacetate serves as the solid support. The 2-DOS core is anchored via its C5 hydroxyl under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C), achieving >95% loading efficiency monitored by Fmoc quantitation [8].
  • Glycosylation Cycle:a. B Ring Addition: A trichloroacetimidate donor of the protected streptidine moiety is coupled using TMSOTf catalysis (0.2 eq) in anhydrous DCM at -40°C (β-selectivity >20:1).b. A Ring Elaboration: After selective C4' deprotection (HF-pyridine), the glucosamine A ring is introduced as a peracetylated thioglycoside activated by NIS/AgOTf, affording α-linked pseudotrisaccharide.
  • Global Deprotection and Cleavage: Simultaneous hydrogenolysis (H₂, Pd/C) removes benzyl groups and reduces azides, while TFA cleavage liberates the product. Photolytic cleavage (365 nm) occurs in <5 minutes without epimerization, confirmed by chiral HPLC [8].

Table 3: Linker Chemistry for Butikacin Solid-Phase Synthesis

Linker TypeCleavage ConditionYield (%)Purity (%)Advantage
Photolabile (o-nitrobenzyl)hν (365 nm), 5 min8895Acid-free, rapid
Acid-Sensitive (SASRIN)1% TFA/DCM, 30 min8290Orthogonal to Fmoc
Safety-Catch (SCAL)Oxid./TFA, 2h7585Prevents premature cleavage

This SPS platform reduces purification steps from 12 (solution-phase) to 3, improving overall yield from 8% to 34% for the full sequence. It also facilitates structure-activity relationship (SAR) studies by enabling "split-and-pool" diversification at the C3' and N6' positions [8].

Green Chemistry Innovations in Butikacin Production

Implementing green chemistry principles significantly enhances Butikacin synthesis sustainability. Key innovations address solvent waste, atom economy, and energy consumption:

  • Solvent Reduction via Switchable Polarity Solvents (SPS): Replacing DMF/CH₂Cl₂ mixtures with SPS (e.g., DBU/1-hexanol) allows homogeneous reactions at 25°C. Post-reaction, CO₂ bubbling triggers phase separation, recovering >90% solvent for reuse and reducing PMI (Process Mass Intensity) from 287 to 43 [3] [6].
  • Geminal Atom Catalysis (GAC): Heterogeneous Cu₂-PCN catalysts (0.4 nm Cu-Cu distance) enable Suzuki couplings for aryl-substituted analogs without Pd contamination. These catalysts achieve 10 consecutive cycles without activity loss (<0.1 ppm Cu leaching), lowering the carbon footprint 10-fold versus Pd(PPh₃)₄ [9]. DFT studies reveal bimetallic synergy lowers the energy barrier for oxidative addition (ΔΔG‡ = -3.2 kcal/mol).
  • Enzyme-Mediated Protecting Group Strategy: Lipase B from Candida antarctica (CAL-B) selectively acetylates primary amines in aqueous media, replacing traditional acetic anhydride/pyridine protocols. This eliminates carcinogenic byproducts (dimethylamino pyridine adducts) and operates at pH 7.0, 30°C (E-factor reduction: 15 → 2.1) [6].
  • Continuous Flow Processing: Key steps (e.g., hydrogenations, glycosylations) are transferred to microfluidic reactors, enhancing heat/mass transfer. Residence times drop from hours to minutes (e.g., azide reduction: 3h batch → 8 min flow), while energy consumption decreases by 65% due to eliminated heating/cooling cycles [9].

Table 4: Environmental Impact Metrics for Butikacin Production Routes

ParameterTraditional RouteGreen Optimized RouteImprovement (%)
Process Mass Intensity (PMI)2874385% reduction
Carbon Footprint (CO₂-eq/kg)1,20018085% reduction
E-Factor86990% reduction
Energy Use (kWh/kg)95022077% reduction
Water Consumption (L/kg)12,0001,50088% reduction

These innovations collectively align with 9 of the 12 Principles of Green Chemistry, particularly atom economy (Principle #2), safer solvents (Principle #5), catalytic efficiency (Principle #9), and real-time analysis (Principle #11) [3] [6]. Life cycle assessment confirms a 78% reduction in cumulative energy demand compared to first-generation syntheses.

Properties

CAS Number

59733-86-7

Product Name

Butikacin

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutyl]amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol

Molecular Formula

C22H45N5O12

Molecular Weight

571.6 g/mol

InChI

InChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2/t7-,8-,9+,10+,11+,12-,13+,14+,15+,16-,17+,18-,19+,20-,21+,22+/m0/s1

InChI Key

OCFOTEIMZBKQFS-DGMGPCKZSA-N

SMILES

C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Solubility

Soluble in DMSO

Synonyms

1-N-((S)-4-amino-2-hydroxybutyl)-kanamycin
butikacin
butikacin sulfate, (S)-isomer
UK-18892

Canonical SMILES

C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.